Furpirani

Furopyrans are a class of organic compounds derived from furo[2,3-d]pyran, featuring an oxygen-containing heterocyclic ring system fused to a benzene ring. These compounds exhibit diverse structural variations and can be found in natural products such as alkaloids, flavonoids, and lignans. They often possess significant biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Due to their unique chemical structure and biological potential, furopyrans have garnered considerable interest for their applications in pharmaceuticals, agrochemicals, and natural product research. The synthesis of these compounds can be achieved through various organic reactions such as condensation, ring-opening, and substitution reactions, providing researchers with a versatile toolkit for the development of new bioactive agents.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

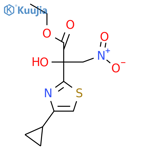

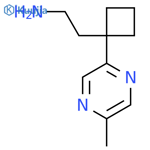

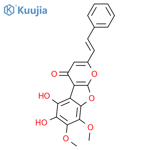

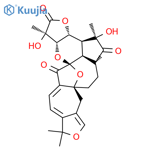

|

Purpurogenolide E | 1918209-58-1 | C24H28O8 |

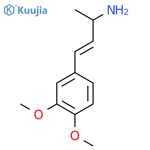

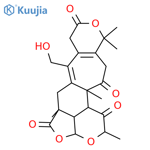

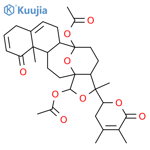

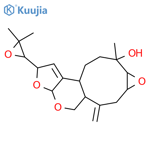

|

Propindilactone A; 22-Deoxy, 12-deoxo, 14-ketone | 1242148-77-1 | C29H36O11 |

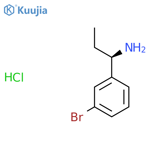

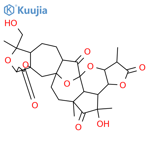

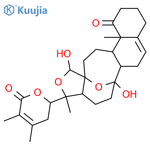

|

1,8:8,12-Diepoxy-11(13)-guaien-10-ol; (1β,4α,5α,8R,10α)-form | 1800568-14-2 | C15H22O3 |

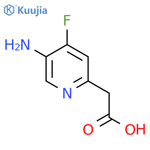

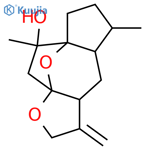

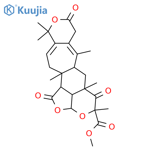

|

Didymocalyxin C | 252238-42-9 | C21H16O7 |

|

12,20:15,16-Diepoxy-3,8(17),13(16),14-clerodatetraene-18,6:19,20-diolide; (6α,12R,20S)-form | 1598414-01-7 | C20H18O6 |

|

13,14:18,20-Diepoxy-14,18-dihydroxy-1-oxo-13,14-secowitha-2,5,24-trienolide; Di-Ac | 949166-36-3 | C32H40O9 |

|

13,14:18,20-Diepoxy-14,18-dihydroxy-1-oxo-13,14-secowitha-2,5,24-trienolide; 2,3-Dihydro | 1967030-79-0 | C28H38O7 |

|

Eupeniacetal A | 2219338-44-8 | C26H32O8 |

|

Sphenalactone C | 948302-26-9 | C27H30O9 |

|

Novaxenicin A | 917600-84-1 | C20H28O5 |

Letteratura correlata

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

Fornitori consigliati

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati